molecular formula C14H13F3N2O2 B2420763 N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide CAS No. 1645517-99-2

N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide

Cat. No. B2420763
CAS RN: 1645517-99-2
M. Wt: 298.265
InChI Key: GENYUEBLUPGBFR-UHFFFAOYSA-N
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Description

N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide, also known as TAK-915, is a novel compound that has been developed by Takeda Pharmaceutical Company Limited. It is a selective antagonist of the orexin-1 receptor, which is a G-protein coupled receptor that is mainly expressed in the central nervous system. Orexin-1 receptor antagonists have been shown to have potential therapeutic applications in various neurological and psychiatric disorders, including insomnia, narcolepsy, anxiety, and depression.

Scientific Research Applications

Chemical Synthesis and Applications

  • Synthesis of Photoaffinity Analogs for Influenza Fusion Inhibitors

    A study reported the synthesis of a photoaffinity analog of an influenza fusion inhibitor, highlighting the process of creating tritiated compounds for biological research purposes (Dischino et al., 1999).

  • Rhodium-Catalyzed C–H Functionalization

    Research on the development of fused tricyclic skeletons through RhIII-catalyzed formal [4 + 2 + 2] cyclization introduces a method for adding cycles to benzene rings, which could be relevant for creating complex organic compounds (Wu et al., 2015).

  • Characterization of Benzamide Derivatives

    A study on N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide explores the synthesis and characterization of compounds that possess N,O-bidentate directing groups, potentially useful for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

Pharmacological Evaluation

  • Histone Deacetylase Inhibitors: The design, synthesis, and pharmacological evaluation of novel N-acylhydrazone derivatives as potent HDAC 6/8 dual inhibitors were discussed, providing insights into the development of molecular therapies for cancer (Rodrigues et al., 2016).

Analytical Methods

  • Biosensor Development: A study on the development of a high-sensitive biosensor for the simultaneous determination of glutathione and piroxicam introduces a novel modified electrode, showcasing the utility of chemical compounds in enhancing analytical methodologies (Karimi-Maleh et al., 2014).

properties

IUPAC Name

N-(1-cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c1-7-3-2-4-14(7,6-18)19-13(21)8-5-9(15)11(17)12(20)10(8)16/h5,7,20H,2-4H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENYUEBLUPGBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1(C#N)NC(=O)C2=CC(=C(C(=C2F)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide

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